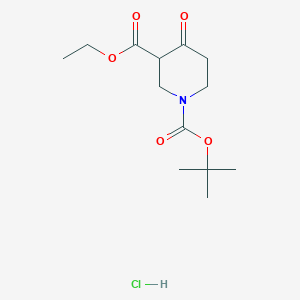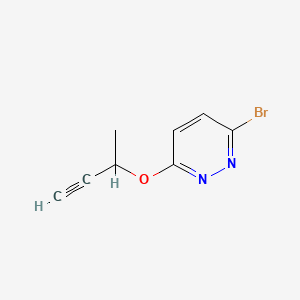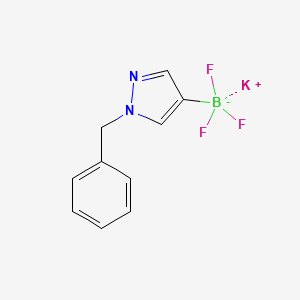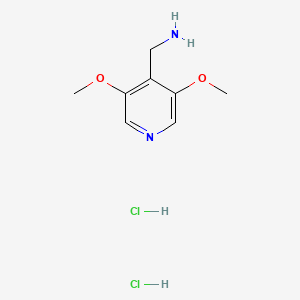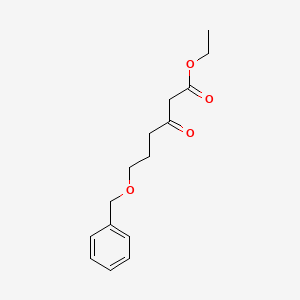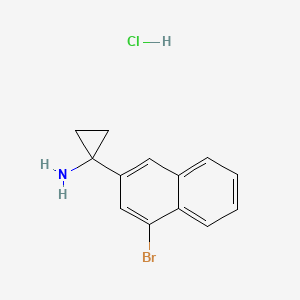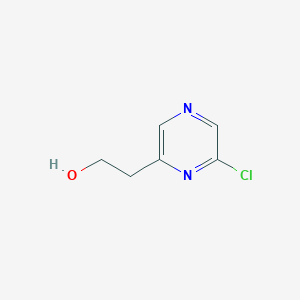
2-(6-Chloropyrazin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyrazin-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol. This compound features a pyrazine ring substituted with a chlorine atom at the 6-position and an ethan-1-ol group at the 2-position. It is primarily used in various chemical and pharmaceutical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol typically involves the reaction of 6-chloropyrazine with ethylene glycol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Chloropyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 2-(6-Chloropyrazin-2-yl)acetaldehyde or 2-(6-Chloropyrazin-2-yl)acetic acid.
Reduction: 2-(6-Chloropyrazin-2-yl)ethane.
Substitution: 2-(6-Aminopyrazin-2-yl)ethan-1-ol or 2-(6-Thiopyrazin-2-yl)ethan-1-ol.
Applications De Recherche Scientifique
2-(6-Chloropyrazin-2-yl)ethan-1-ol is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(6-Chloropyrazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The chlorine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-(6-Bromopyrazin-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-(6-Fluoropyrazin-2-yl)ethan-1-ol: Contains a fluorine atom in place of chlorine.
2-(6-Methylpyrazin-2-yl)ethan-1-ol: Features a methyl group instead of chlorine.
Uniqueness: 2-(6-Chloropyrazin-2-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
2-(6-chloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-4-8-3-5(9-6)1-2-10/h3-4,10H,1-2H2 |
Clé InChI |
QWEBGLHXUHNSNN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


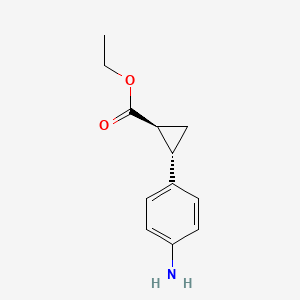
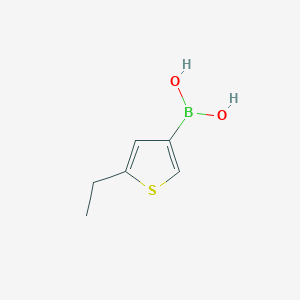
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

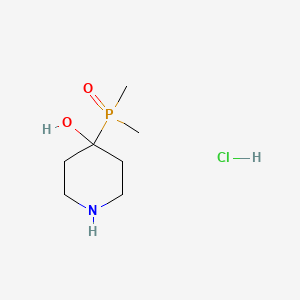
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)

